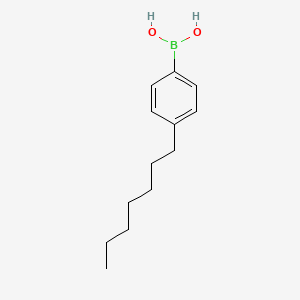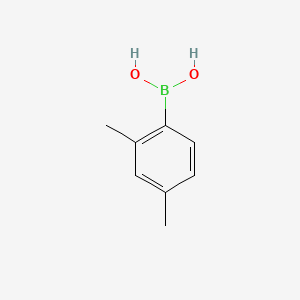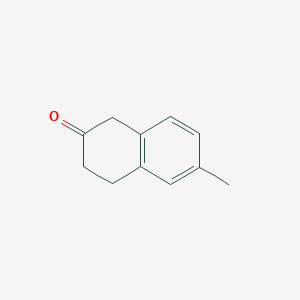
6-甲基-2-萘酮
描述
6-Methyl-2-tetralone is a chemical compound with the molecular formula C11H12O . It is used in the synthesis of various chemical derivatives .
Synthesis Analysis
The synthesis of 6-Methyl-2-tetralone involves several steps. One method involves the intramolecular cyclopropanation of a precursor molecule, followed by stereo-selective alkylation of the cyclopropane . Another method involves the use of metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-tetralone consists of a tetralone (a type of naphthalene) with a methyl group attached to the 6th carbon .Chemical Reactions Analysis
6-Methyl-2-tetralone can undergo various chemical reactions. For instance, it can be aminated to produce enantiopure amines . It can also undergo oxidation and demethoxylation .Physical And Chemical Properties Analysis
6-Methyl-2-tetralone has a molecular weight of 160.21 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 185 . It has no hydrogen bond donors and one hydrogen bond acceptor .科学研究应用
Synthesis of Terpenoids and Steroidal Compounds
6-Methyl-2-tetralone serves as a potential intermediate in the synthesis of various terpenoids and steroidal compounds. These classes of organic compounds are significant due to their biological and pharmacological activities. Terpenoids, for instance, have roles in traditional herbal remedies and are used in the manufacture of pharmaceuticals, food additives, and perfumes .
Antifungal Activity
Derivatives of 6-Methyl-2-tetralone, such as 2-aminotetralin, exhibit antifungal properties. The development of new antifungal agents is crucial in the fight against fungal infections, which are a growing concern due to the increasing resistance to existing antifungal drugs .
Organic Synthesis
6-Methyl-2-tetralone is used in organic synthesis as a building block for complex molecules. Its chemical structure allows for various chemical transformations, making it a versatile reagent for synthetic chemists .
Medicinal Chemistry
In medicinal chemistry, 6-Methyl-2-tetralone is utilized for the synthesis of compounds with potential therapeutic effects. Its derivatives are being studied for their activity against various diseases and are important for drug discovery and development .
Material Science
The compound’s unique chemical properties can be exploited in material science, particularly in the development of organic semiconductors and other materials that require specific organic molecules as precursors .
Enzymatic Studies
6-Methyl-2-tetralone is involved in studies related to enzyme-catalyzed reactions, such as the addition of molecular oxygen to organic substrates. Understanding these reactions is essential for the development of new catalytic processes in both biological and industrial contexts .
属性
IUPAC Name |
6-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSCURLLMFLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401029 | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-tetralone | |
CAS RN |
31706-57-7 | |
| Record name | 3,4-Dihydro-6-methyl-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31706-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-methyl-2-tetralone in pharmaceutical research?
A1: 6-Methyl-2-tetralone serves as a crucial building block in synthesizing derivatives of 5-hydroxy-6-methyl-2-aminotetralin []. These derivatives were designed as semirigid analogs of m-tyramine, aiming to explore their potential as dopamine-like agents. The researchers aimed to block the metabolic hydroxylation at the ring position ortho to the phenolic OH group. []. This research provides valuable insights into structure-activity relationships and the potential of these compounds to interact with dopamine receptors.
Q2: Can you elaborate on the rationale behind synthesizing semirigid congeners of m-tyramine?
A2: The researchers aimed to develop compounds that structurally resemble m-tyramine but possess modifications to influence their pharmacological properties. By introducing a semirigid structure, they aimed to restrict conformational flexibility, potentially enhancing binding affinity and selectivity for dopamine receptors. Blocking metabolic hydroxylation at specific positions further aimed to modulate the compounds' metabolism and duration of action []. This approach highlights the importance of structural modifications in drug design to optimize interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



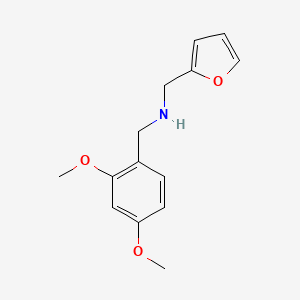
![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)
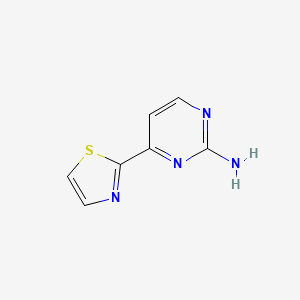
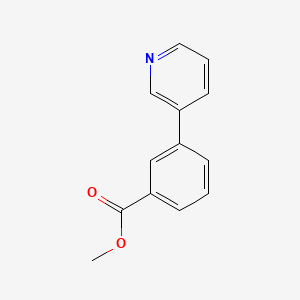
![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)




